molecular formula C33H31NO B377082 1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE

1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE

Cat. No.: B377082
M. Wt: 457.6g/mol
InChI Key: NMQDTTRDVOXAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound with the molecular formula C33H31NO and a molecular weight of 457.61 g/mol . This compound is characterized by its unique structure, which includes a quinoline core substituted with acetyl, trimethyl, and trityl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE involves multiple steps, typically starting with the formation of the quinoline core. The synthetic route often includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of Trimethyl Groups: The trimethyl groups are typically introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride.

    Attachment of the Trityl Group: The trityl group is added through a nucleophilic substitution reaction using trityl chloride and a base such as pyridine

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials, including polymers and advanced composites

Mechanism of Action

The mechanism of action of 1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo redox reactions and form stable complexes with metal ions. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE can be compared with other similar compounds, such as:

    1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinoline: Lacks the trityl group, resulting in different chemical reactivity and applications.

    2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks both the acetyl and trityl groups, leading to a simpler structure with different properties.

    1-Acetyl-2,2,4-trimethyl-6-phenyl-1,2-dihydroquinoline:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and make it valuable for various research and industrial applications.

Properties

Molecular Formula

C33H31NO

Molecular Weight

457.6g/mol

IUPAC Name

1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone

InChI

InChI=1S/C33H31NO/c1-24-23-32(3,4)34(25(2)35)31-21-20-29(22-30(24)31)33(26-14-8-5-9-15-26,27-16-10-6-11-17-27)28-18-12-7-13-19-28/h5-23H,1-4H3

InChI Key

NMQDTTRDVOXAID-UHFFFAOYSA-N

SMILES

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C)(C)C

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C)(C)C

Origin of Product

United States

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